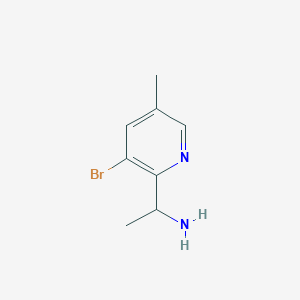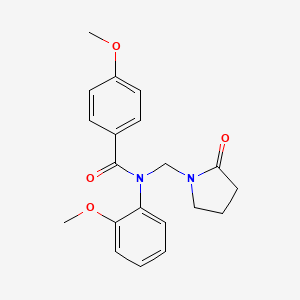
4-methoxy-N-(2-methoxyphenyl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-(2-methoxyphenyl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide, also known as MPMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPMB is a benzamide derivative that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
Compounds with structures resembling 4-methoxy-N-(2-methoxyphenyl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide are utilized in enantioselective synthesis processes. For instance, N-methoxy-N-methylamide derivatives derived from (S)-methylpyroglutamate have been prepared and used for the addition of Grignard reagents, indicating their potential in synthesizing chiral molecules (Calvez, Chiaroni, & Langlois, 1998).
Novel Annulated Products
Research into compounds structurally similar to the one has led to the discovery of novel annulated products. For example, aminonaphthyridinones have been utilized to create new heterocyclic systems, showcasing the potential of these compounds in developing new chemical entities with possible pharmaceutical applications (Deady & Devine, 2006).
Analytical Methods
These compounds are also significant in analytical chemistry, such as the development of nonaqueous capillary electrophoretic separation techniques for related substances, indicating their role in improving analytical methods for pharmaceutical analysis (Ye et al., 2012).
Neuroleptic Activity
Benzamides, similar to the compound , have been synthesized and evaluated for their neuroleptic activity, showing potential in the treatment of psychosis due to their inhibitory effects on stereotyped behavior in rats (Iwanami et al., 1981).
Molecular Structure Analysis
The compound's analogs have been studied for their molecular structure, providing insights into their chemical behavior and interactions, which is crucial for drug design and development (Demir et al., 2015).
Propiedades
IUPAC Name |
4-methoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-25-16-11-9-15(10-12-16)20(24)22(14-21-13-5-8-19(21)23)17-6-3-4-7-18(17)26-2/h3-4,6-7,9-12H,5,8,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZJPOKPZOOHMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CN2CCCC2=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]furan-2-carboxamide](/img/structure/B2572781.png)
![N'-(2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2572783.png)
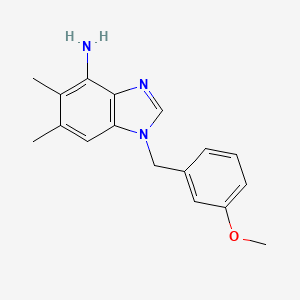

![[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2572787.png)
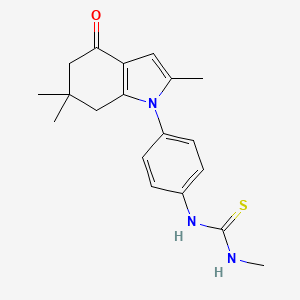
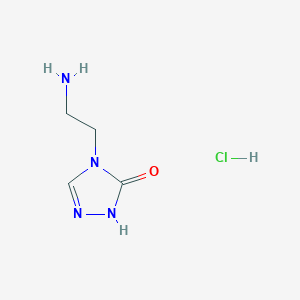
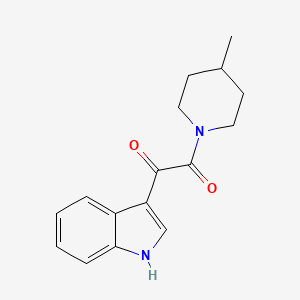
![5-[(2-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2572792.png)
![8-chloro-2-(2-(2-chlorophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2572793.png)
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2572796.png)
